N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H13Cl3F6N2O4 and its molecular weight is 505.62. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds with benzamide groups, have been extensively reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, indicating a promising area for the development of new antitumor drugs. The structural characteristics of these compounds, including various substituents, play a significant role in their biological activities, highlighting the potential for compounds like the one to be explored in cancer research (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Antituberculosis Study of Organotin(IV) Complexes
Research on organotin(IV) complexes, including those with carboxylic acid derivatives, has shown significant antituberculosis activity. This work emphasizes the importance of ligand environment and the structural diversity of organotin moieties in biological activity. Such studies suggest that exploring the biological activities of complex organometallic compounds, potentially including those with benzamide structures, could lead to new therapeutic agents (Humaira Iqbal, Saqib Ali, S. Shahzadi, 2015).
Synthesis and Structural Properties of Novel Substituted Thiazolidinones
The synthesis and investigation of substituted thiazolidinones, through reactions involving various aldehydes and ketones, including chlorinated compounds, highlight the importance of novel synthetic routes in the development of compounds with potential pharmacological activities. Research in this area could provide insights into the synthetic feasibility and structural characterization of similar compounds (R. Issac, J. Tierney, 1996).
Occurrence and Behavior of Novel Brominated Flame Retardants
While not directly related to pharmaceutical applications, studies on the environmental occurrence and fate of novel brominated compounds, including flame retardants, underscore the importance of understanding the environmental impact and degradation pathways of chemically complex compounds. Such research may provide a foundation for assessing the stability and environmental behavior of related compounds (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Metabolism of Halogenated Ethylenes
Research into the metabolism of chlorinated ethylenes, leading to various degradation products, is crucial for understanding the biotransformation and potential toxicity of halogenated organic compounds. This knowledge can be applied to predict the metabolic fate of structurally similar compounds, including those with complex halogenated benzamide structures (K. Leibman, E. Ortiz, 1977).
Mechanism of Action
Target of action
The compound might be related to a class of compounds that have been studied as inhibitors of AURKA and VEGFR-2 . These are important targets in cancer research, with AURKA involved in cell cycle regulation and VEGFR-2 playing a role in angiogenesis .
Biochemical pathways
The compound might affect pathways related to cell cycle regulation and angiogenesis, given its potential targets .
Pharmacokinetics
The compound might obey Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Properties
IUPAC Name |
N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3F6N2O4/c16-15(17,18)12(28)26-4-3-25-11(27)9-5-8(29-6-13(19,20)21)1-2-10(9)30-7-14(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMOUJVSOFRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)(Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.